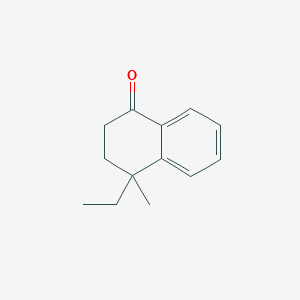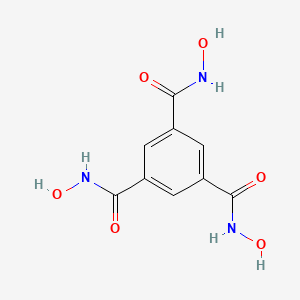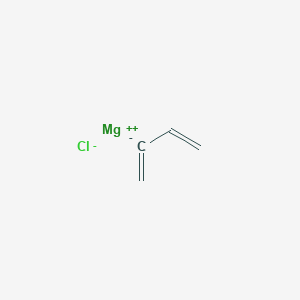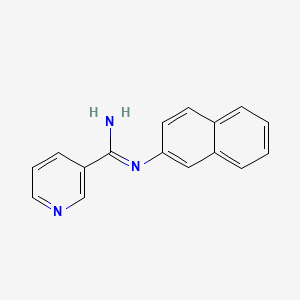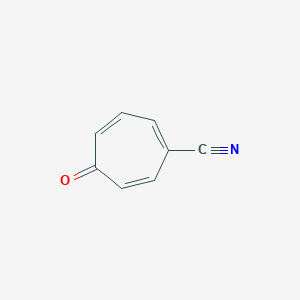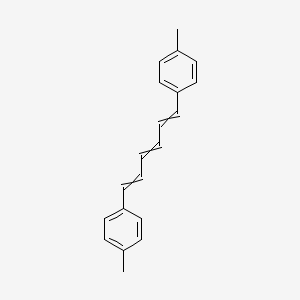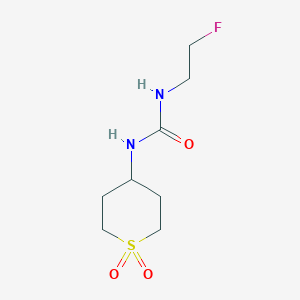
8-(1,4-Benzodioxan-2-ylethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(1,4-Benzodioxan-2-ylethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of multiple functional groups, such as the benzodioxane moiety and the spirocyclic framework, contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-Benzodioxan-2-ylethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxane Moiety: The benzodioxane ring is synthesized through the condensation of catechol with ethylene glycol in the presence of an acid catalyst.
Attachment of the Ethyl Group: The benzodioxane moiety is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 2-position.
Formation of the Spirocyclic Framework: The spirocyclic structure is constructed by reacting the benzodioxane derivative with a suitable thia-diazaspirodecane precursor under controlled conditions.
Introduction of the Methyl and Oxo Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
8-(1,4-Benzodioxan-2-ylethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: The benzodioxane moiety can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Cyclization: Cyclization reactions may require acidic or basic catalysts and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxane ring.
科学的研究の応用
8-(1,4-Benzodioxan-2-ylethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interactions with biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Chemistry: Its reactivity and stability make it a candidate for various industrial applications, including the synthesis of complex organic molecules.
作用機序
The mechanism of action of 8-(1,4-Benzodioxan-2-ylethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.
Enzymes: It may act as an inhibitor or activator of enzymes, affecting metabolic processes.
Ion Channels: The compound could interact with ion channels, altering ion flux and cellular excitability.
The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
- 8-(1,4-Benzodioxan-2-ylethyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane maleate
- 8-[2-(1,4-Benzodioxan-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride
Uniqueness
8-(1,4-Benzodioxan-2-ylethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds. The presence of the benzodioxane moiety, in particular, imparts specific electronic and steric properties that influence its interactions with biological targets and its overall stability.
特性
CAS番号 |
24798-36-5 |
|---|---|
分子式 |
C18H25ClN2O3S |
分子量 |
384.9 g/mol |
IUPAC名 |
8-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride |
InChI |
InChI=1S/C18H24N2O3S.ClH/c1-19-17(21)13-24-18(19)7-10-20(11-8-18)9-6-14-12-22-15-4-2-3-5-16(15)23-14;/h2-5,14H,6-13H2,1H3;1H |
InChIキー |
DPNJRBPLEODCQF-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CSC12CCN(CC2)CCC3COC4=CC=CC=C4O3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


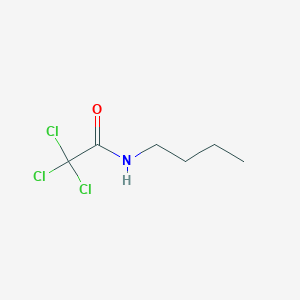

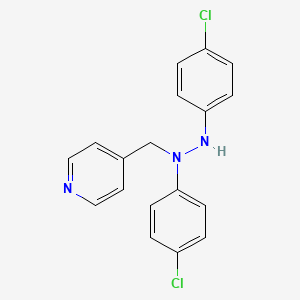
![17-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene](/img/structure/B14688793.png)


